2-Cyanoethylhydrazine

Description

The exact mass of the compound Cyanoethylhydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354692. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyanoethylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanoethylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydrazinylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c4-2-1-3-6-5/h6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRIIARIFUQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188794 | |

| Record name | (2-Cyanoethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-07-1 | |

| Record name | (2-Cyanoethyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 353-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Cyanoethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanoethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-CYANOETHYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6H109C98B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyanoethylhydrazine: Molecular Structure, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-cyanoethylhydrazine (3-hydrazinylpropanenitrile), a versatile bifunctional molecule increasingly utilized as a key building block in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its application in the construction of heterocyclic scaffolds, such as pyrazoles, which are of significant interest in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this valuable chemical intermediate.

Introduction

2-Cyanoethylhydrazine (CAS No: 353-07-1) is a colorless to light yellow liquid characterized by the presence of both a nucleophilic hydrazine moiety and a nitrile group.[1][2] This dual functionality makes it a highly reactive and versatile reagent in organic synthesis. The hydrazine group readily participates in condensation reactions with carbonyl compounds to form hydrazones and can be used as a dinucleophile in the formation of various heterocyclic systems.[3][4][5] The cyano group, on the other hand, can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions, further expanding its synthetic utility.

In the realm of drug discovery, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacological and pharmacokinetic properties of a lead compound. 2-Cyanoethylhydrazine serves as a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which exhibit significant biological activities.[6][7] Notably, it is a key component in the synthesis of pyrazole derivatives, a class of compounds renowned for their wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[3][8]

This guide aims to provide a detailed exploration of 2-cyanoethylhydrazine, from its fundamental chemical and physical characteristics to its practical applications in the synthesis of medicinally relevant molecules.

Molecular Structure and Physicochemical Properties

2-Cyanoethylhydrazine, with the molecular formula C₃H₇N₃ and a molecular weight of 85.11 g/mol , possesses a simple yet reactive structure.[9] The molecule consists of a three-carbon chain with a terminal nitrile group and a hydrazine group attached at the other end.

Physicochemical Data

A summary of the key physicochemical properties of 2-cyanoethylhydrazine is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 353-07-1 | [9] |

| Molecular Formula | C₃H₇N₃ | [9] |

| Molecular Weight | 85.11 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [10][11] |

| Boiling Point | 76-79 °C at 0.5 mm Hg | [11] |

| Density | 1.045 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | 1.4776 | [11] |

| Water Solubility | Soluble | [10][11] |

| pKa (Predicted) | 6.47 ± 0.10 | [10][11] |

| LogP | -1.3 | [9] |

Note: The provided pKa is a predicted value. Experimental determination is recommended for precise applications.

Spectroscopic Characterization

The structural elucidation of 2-cyanoethylhydrazine is confirmed through various spectroscopic techniques.

The FTIR spectrum of 2-cyanoethylhydrazine provides key information about its functional groups. The spectrum can be accessed from databases such as SpectraBase.[9] A detailed interpretation of the key absorption bands is provided in Table 2.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3250 | Medium, Broad | N-H stretching (hydrazine) |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~2250 | Medium, Sharp | C≡N stretching (nitrile) |

| ~1600 | Weak | N-H bending (scissoring) |

| ~1450 | Medium | C-H bending (scissoring) |

The presence of a sharp peak around 2250 cm⁻¹ is a clear indication of the nitrile group, while the broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazine moiety.

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. While publicly available, detailed assigned spectra are limited, the expected chemical shifts can be predicted based on the structure. A certificate of analysis from a supplier confirms that the ¹H NMR spectrum is consistent with the structure.[1]

Predicted ¹H NMR (in CDCl₃):

-

~3.5 ppm (s, 2H): -NH₂ protons (broad singlet, exchangeable with D₂O)

-

~2.9 ppm (t, 2H): -CH₂-NHNH₂ protons

-

~2.5 ppm (t, 2H): -CH₂-CN protons

Predicted ¹³C NMR (in CDCl₃):

-

~119 ppm: -C≡N carbon

-

~50 ppm: -CH₂-NHNH₂ carbon

-

~18 ppm: -CH₂-CN carbon

Electron ionization mass spectrometry (EI-MS) of 2-cyanoethylhydrazine would be expected to show a molecular ion peak (M⁺) at m/z = 85. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

Expected Fragmentation Pattern:

-

m/z = 85: Molecular ion [CH₂(NHNH₂)CH₂CN]⁺

-

Loss of NH₂ (m/z = 69): [CH₂(NH)CH₂CN]⁺

-

Loss of CN (m/z = 59): [CH₂(NHNH₂)CH₂]⁺

-

Loss of CH₂CN (m/z = 45): [CH₂NHNH₂]⁺

Synthesis and Purification

The most common and efficient method for the synthesis of 2-cyanoethylhydrazine is the Michael addition of hydrazine to acrylonitrile.[10]

Synthetic Protocol: Michael Addition of Hydrazine to Acrylonitrile

This protocol is based on a literature procedure with a reported yield of 94%.[10]

Materials:

-

Acrylonitrile

-

Hydrazine hydrate

-

Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 equivalent) in THF.

-

Add a catalytic amount of acetic acid to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acrylonitrile (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure 2-cyanoethylhydrazine.

Caption: Synthesis of 2-Cyanoethylhydrazine via Michael Addition.

Causality Behind Experimental Choices:

-

Catalytic Acetic Acid: The acid protonates the nitrile group of acrylonitrile, making the β-carbon more electrophilic and facilitating the nucleophilic attack by hydrazine.

-

Slow Addition at Low Temperature: The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products, such as the double addition of acrylonitrile to hydrazine.

-

Vacuum Distillation: 2-Cyanoethylhydrazine has a relatively high boiling point, and vacuum distillation is necessary to purify the product without decomposition.

Chemical Reactivity and Stability

2-Cyanoethylhydrazine is a stable compound under recommended storage conditions (refrigerated, under an inert atmosphere).[1] It is, however, incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[10]

Reactivity of the Hydrazine Moiety

The primary reactivity of 2-cyanoethylhydrazine stems from its hydrazine group, which acts as a potent nucleophile.

Hydrazines readily react with aldehydes and ketones in a condensation reaction to form hydrazones.[3] This reaction is fundamental to many of its applications in heterocyclic synthesis. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

Caption: General Reaction for Hydrazone Formation.

This reaction is often the first step in the synthesis of pyrazoles from 1,3-dicarbonyl compounds.

Reactivity in Heterocyclic Synthesis

The bifunctional nature of 2-cyanoethylhydrazine makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.

The Knorr pyrazole synthesis and related methods are widely used for the construction of the pyrazole ring.[8] In a typical reaction, 2-cyanoethylhydrazine is reacted with a 1,3-dicarbonyl compound, such as a β-ketoester or a diketone. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring.

Caption: General Scheme for Pyrazole Synthesis.

The cyanoethyl group on the pyrazole nitrogen can be retained in the final product or can be further modified, offering a handle for subsequent chemical transformations.

Applications in Research and Drug Development

The unique structural features of 2-cyanoethylhydrazine have led to its use as a versatile building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system (CNS).[12]

Precursor for Pharmacologically Active Pyrazoles

As mentioned, pyrazoles are a privileged scaffold in medicinal chemistry. The use of 2-cyanoethylhydrazine allows for the introduction of a cyanoethyl group at the N1 position of the pyrazole ring. This substituent can influence the compound's polarity, metabolic stability, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

A notable example is the use of 2-cyanoethylhydrazine in the synthesis of antagonists for the opioid receptor-like 1 (ORL1) receptor, which is a target for the development of novel analgesics and anxiolytics.[5]

Synthesis of Hydrazone-Containing Bioactive Molecules

Hydrazones themselves have been shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The reaction of 2-cyanoethylhydrazine with various aldehydes and ketones provides a straightforward route to a library of hydrazone derivatives for biological screening.

Safety and Handling

2-Cyanoethylhydrazine is classified as toxic if swallowed and causes severe skin burns and eye damage.[9] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is hygroscopic and should be stored under an inert atmosphere, such as nitrogen, at refrigerated temperatures (2-8 °C).[11] In case of accidental exposure, immediate medical attention is required.

Conclusion

2-Cyanoethylhydrazine is a valuable and versatile bifunctional reagent with significant applications in organic synthesis and medicinal chemistry. Its ability to readily form hydrazones and participate in the construction of heterocyclic systems, particularly pyrazoles, makes it an important tool for drug discovery and development. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is crucial for its effective utilization in the laboratory. As the demand for novel heterocyclic scaffolds in drug development continues to grow, the importance of building blocks like 2-cyanoethylhydrazine is expected to increase.

References

-

2-CYANOETHYLHYDRAZINE - LookChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2020). Retrieved January 5, 2026, from [Link]

-

Hydrazone - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

(2-Cyanoethyl)hydrazine | C3H7N3 | CID 136177 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2020). Retrieved January 5, 2026, from [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (2021, December 27). Retrieved January 5, 2026, from [Link]

- The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate. (1976).

-

An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. (2018). Retrieved January 5, 2026, from [Link]

- Certificate of Analysis - 2-Cyanoethylhydrazine. (n.d.). MedchemExpress.com.

- Safety Data Sheet - 2-Cyanoethylhydrazine. (2025, May 18). MedchemExpress.com.

-

The review on synthetic study of hydrazine derivatives and their pharmacological activities - IJCRT.org. (2023, May 5). Retrieved January 5, 2026, from [Link]

-

Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC. (2021). Retrieved January 5, 2026, from [Link]

- Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins. (1967). U.S.

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

-

unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (2007). Retrieved January 5, 2026, from [Link]

-

Proton affinities and pKa values of tetraalkylhydrazines - ResearchGate. (1988). Retrieved January 5, 2026, from [Link]

-

Why Are the Majority of Active Compounds in the CNS Domain Natural Products? A Critical Analysis - PubMed. (2018, December 13). Retrieved January 5, 2026, from [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.). Retrieved January 5, 2026, from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy - SciSpace. (2015). Retrieved January 5, 2026, from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. (2009). Retrieved January 5, 2026, from [Link]

-

Hydrazine, 1,2-dimethyl-, dihydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC. (2012). Retrieved January 5, 2026, from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013, July 19). Retrieved January 5, 2026, from [Link]

-

The review on synthetic study of hydrazine derivatives and their pharmacological activities - IJCRT.org. (2023, May 5). Retrieved January 5, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]

- 3. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (2-Cyanoethyl)hydrazine | C3H7N3 | CID 136177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-CYANOETHYLHYDRAZINE|lookchem [lookchem.com]

- 11. 2-CYANOETHYLHYDRAZINE CAS#: 353-07-1 [m.chemicalbook.com]

- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Cyanoethylhydrazine from acrylonitrile

An In-depth Technical Guide to the Synthesis of 2-Cyanoethylhydrazine from Acrylonitrile

Introduction: The Versatility of a Cyanoethyl Moiety

2-Cyanoethylhydrazine (CEH), also known as 3-hydrazinopropanenitrile, is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry. Its structure, incorporating both a reactive hydrazine group and a nitrile functionality, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. The compound has been utilized as an intermediate in the creation of pharmaceuticals, including agents with potential anti-tuberculosis activity and antagonists for opioid receptors.[1][2] Hydrazides and their derivatives, like CEH, are crucial synthons for developing various heterocyclic rings that exhibit significant biological and pharmacological applications.[3][4] This guide provides a comprehensive overview of the synthesis of 2-cyanoethylhydrazine from acrylonitrile and hydrazine, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations requisite for its handling by researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and hazards associated with 2-cyanoethylhydrazine and its precursors is paramount for safe and effective synthesis.

Table 1: Physicochemical Properties of 2-Cyanoethylhydrazine

| Property | Value |

|---|---|

| CAS Number | 353-07-1[1][5][6] |

| Molecular Formula | C₃H₇N₃[6][7] |

| Molecular Weight | 85.11 g/mol [2][7] |

| Appearance | Colorless to slightly yellow liquid[8][9][10] |

| Boiling Point | 76-79 °C at 0.5 mm Hg[1][9][11] |

| Density | ~1.045 g/mL at 25 °C[9][11] |

| Refractive Index | n20/D 1.4776[9][11] |

| Solubility | Soluble in water[1][8][9][11] |

| Storage | 2-8°C, Hygroscopic[8][9][11] |

Safety Imperatives: Handling Highly Hazardous Reagents

The synthesis of CEH involves highly hazardous materials that demand strict adherence to safety protocols.

-

Acrylonitrile (Reactant): Acrylonitrile is a highly flammable liquid whose vapors can form explosive mixtures in air.[12][13] It is toxic if swallowed, inhaled, or in contact with skin, causing irritation, and is a suspected human carcinogen.[12][14][15] All manipulations must be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including impervious gloves, splash-proof goggles, and a lab coat, is mandatory.[15][16] Sources of ignition must be strictly excluded from the work area.[13][14][16]

-

Hydrazine (Reactant): Hydrazine and its hydrate are extremely toxic, corrosive, and potentially carcinogenic.[4] It can be absorbed through the skin and is a powerful irritant. Safe handling requires the same high level of PPE as acrylonitrile. Anhydrous hydrazine can be explosive when distilled in the presence of air.[17]

-

2-Cyanoethylhydrazine (Product): The final product is also hazardous. It is classified as toxic if swallowed and causes severe skin burns and eye damage.[7][11]

Table 2: GHS Hazard Information for 2-Cyanoethylhydrazine

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|---|

|

| Danger | H301: Toxic if swallowed.[7] H314: Causes severe skin burns and eye damage.[7] |

Reaction Principles: The Aza-Michael Addition

The synthesis of 2-cyanoethylhydrazine from acrylonitrile and hydrazine is a classic example of an Aza-Michael addition (or conjugate addition). In this reaction, the nucleophilic hydrazine attacks the electrophilic β-carbon of the α,β-unsaturated nitrile, acrylonitrile.

Mechanism of Action

The electron-withdrawing nature of the nitrile group (-C≡N) polarizes the carbon-carbon double bond in acrylonitrile, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile, initiating the bond formation. The reaction is typically performed in a protic solvent like water or ethanol, which facilitates the proton transfer steps to yield the final, stable product. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the potential for acrylonitrile polymerization.[13]

Caption: Aza-Michael addition of hydrazine to acrylonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory-specific risk assessments. All steps must be performed in a properly functioning chemical fume hood.

Materials and Equipment

-

Reagents: Acrylonitrile (≥99%, stabilized), Hydrazine hydrate (e.g., 50-60% solution), Ethanol or Deionized Water, Potassium Hydroxide (for drying, optional).

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, thermometer, ice-water bath, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser. Ensure all joints are properly sealed.

-

Initial Charge: Charge the flask with hydrazine hydrate (1.1 equivalents) and the chosen solvent (e.g., ethanol). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

-

Acrylonitrile Addition: Fill the dropping funnel with acrylonitrile (1.0 equivalent). Add the acrylonitrile to the stirred hydrazine solution dropwise, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion.

-

Solvent Removal (Work-up): Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the solvent. A bath temperature of 40-50 °C is typically sufficient.[18]

-

Purification: The crude product is purified by vacuum distillation. This is the most critical step for obtaining high-purity 2-cyanoethylhydrazine. The distillation must be performed under reduced pressure to avoid thermal decomposition of the product. Collect the fraction boiling at approximately 76-79 °C / 0.5 mm Hg.[1][9][11]

-

Characterization and Storage: Confirm the identity and purity of the product using analytical methods such as ¹H NMR spectroscopy.[10] Store the purified liquid under nitrogen or argon in a refrigerator (2-8 °C) to prevent degradation, as it is hygroscopic.[8][9][11]

Caption: Experimental workflow for the synthesis of 2-cyanoethylhydrazine.

Applications in Drug Discovery and Chemical Biology

The unique structure of 2-cyanoethylhydrazine makes it a powerful intermediate in the synthesis of novel bioactive molecules. Hydrazine-containing compounds are prevalent in pharmaceuticals and are used as probes in chemical biology to study enzyme mechanisms.[19]

-

Heterocycle Synthesis: CEH is a key precursor for pyrazole and pyridazine derivatives, which are core structures in many biologically active compounds. The hydrazine moiety can readily undergo condensation reactions with 1,3-dicarbonyl compounds to form pyrazoles, or with 1,4-dicarbonyls to form pyridazines.

-

Pharmaceutical Intermediates: It has been explicitly used in the synthesis of compounds with potential antitubercular activity and as an intermediate for opioid receptor-like 1 (ORL1) antagonists.[1][2] The hydrazide functional group is a well-established pharmacophore in drug design, known for its ability to form key hydrogen bonds with biological targets.[3][20]

Conclusion

The synthesis of 2-cyanoethylhydrazine via the Aza-Michael addition of hydrazine to acrylonitrile is a straightforward yet powerful transformation that provides access to a versatile chemical intermediate. The success of this synthesis hinges on a deep understanding of the reaction mechanism and, most importantly, on the meticulous application of stringent safety protocols due to the highly hazardous nature of the reactants and product. For the medicinal chemist and drug development professional, 2-cyanoethylhydrazine represents a valuable tool for constructing novel molecular architectures with therapeutic potential.

References

- 1. 2-CYANOETHYLHYDRAZINE | 353-07-1 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. 2-Cyanoethylhydrazine | CymitQuimica [cymitquimica.com]

- 7. (2-Cyanoethyl)hydrazine | C3H7N3 | CID 136177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-CYANOETHYLHYDRAZINE|lookchem [lookchem.com]

- 9. 2-CYANOETHYLHYDRAZINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. 2-CYANOETHYLHYDRAZINE price,buy 2-CYANOETHYLHYDRAZINE - chemicalbook [m.chemicalbook.com]

- 12. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]

- 13. epaosc.org [epaosc.org]

- 14. fishersci.com [fishersci.com]

- 15. qatransport.com [qatransport.com]

- 16. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. orgsyn.org [orgsyn.org]

- 19. biorxiv.org [biorxiv.org]

- 20. mdpi.com [mdpi.com]

Spectroscopic Data of 2-Cyanoethylhydrazine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyanoethylhydrazine (CAS No: 353-07-1), a versatile intermediate in organic and pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectral features to confirm the molecular structure and purity, providing a valuable resource for those utilizing this compound in their research.

Introduction

2-Cyanoethylhydrazine, also known as 3-hydrazinylpropanenitrile, is a bifunctional molecule incorporating both a reactive hydrazine moiety and a nitrile group.[3][4] Its chemical properties make it a valuable building block in the synthesis of various heterocyclic compounds, including pyrazoles and pyridazines, which are of significant interest in medicinal chemistry.[1] Accurate spectroscopic characterization is paramount to ensure the identity and purity of 2-Cyanoethylhydrazine for its successful application in synthetic protocols. This guide provides a detailed analysis of its characteristic spectroscopic signatures.

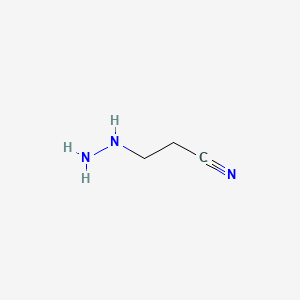

The molecular structure of 2-Cyanoethylhydrazine is presented below:

Caption: Molecular Structure of 2-Cyanoethylhydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Cyanoethylhydrazine is expected to exhibit three distinct signals corresponding to the three different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-Cyanoethylhydrazine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.60 | Triplet | 2H | -CH₂-CN |

| ~3.00 | Triplet | 2H | -CH₂-NHNH₂ |

| ~3.50 | Broad Singlet | 3H | -NHNH₂ |

Causality of Signal Assignment:

-

The methylene protons adjacent to the electron-withdrawing nitrile group (-CH₂-CN) are expected to be the most deshielded of the methylene groups and thus appear further downfield.

-

The methylene protons adjacent to the hydrazine group (-CH₂-NHNH₂) will be slightly more shielded than those next to the nitrile and will appear upfield.

-

Both methylene groups will appear as triplets due to coupling with the adjacent methylene protons (n+1 rule, where n=2).

-

The protons on the hydrazine group (-NH and -NH₂) are exchangeable and often appear as a broad singlet. Their chemical shift can be variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2-Cyanoethylhydrazine is predicted to show three signals, corresponding to the three unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Cyanoethylhydrazine

| Chemical Shift (δ, ppm) | Assignment |

| ~18 | -CH₂-CN |

| ~50 | -CH₂-NHNH₂ |

| ~118 | -C≡N |

Causality of Signal Assignment:

-

The carbon of the nitrile group (-C≡N) is significantly deshielded and will appear at the lowest field (highest ppm value).[6]

-

The methylene carbon attached to the nitrogen of the hydrazine group (-CH₂-NHNH₂) will be more deshielded than the other methylene carbon due to the electronegativity of nitrogen.

-

The methylene carbon adjacent to the nitrile group (-CH₂-CN) will be the most shielded of the carbon signals and appear at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Cyanoethylhydrazine is expected to show characteristic absorption bands for the nitrile and hydrazine functional groups. Commercially available spectra from sources like SpectraBase confirm these features.[7]

Table 3: Characteristic IR Absorption Bands for 2-Cyanoethylhydrazine

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretching (hydrazine) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 2250 - 2240 | Strong, Sharp | C≡N stretching (nitrile) |

| 1650 - 1580 | Medium | N-H bending (hydrazine) |

| 1470 - 1430 | Medium | C-H bending (methylene) |

Interpretation of Key Absorptions:

-

N-H Stretching: The broad absorption in the region of 3350-3250 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine in the hydrazine group. The broadening is due to hydrogen bonding.

-

C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methylene groups.

-

C≡N Stretching: A strong, sharp absorption band around 2250-2240 cm⁻¹ is a definitive indicator of the nitrile functional group. The strength and sharpness of this peak are due to the large change in dipole moment during the stretching vibration of the triple bond.

-

N-H Bending: The peak in the 1650-1580 cm⁻¹ region corresponds to the scissoring vibration of the -NH₂ group.

Caption: Workflow for ATR-FTIR analysis of 2-Cyanoethylhydrazine.

Mass Spectrometry (MS)

Expected Molecular Ion: The molecular formula of 2-Cyanoethylhydrazine is C₃H₇N₃, with a molecular weight of 85.11 g/mol .[4][5][8] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 85.

Predicted Fragmentation Pathway: The fragmentation of the molecular ion is expected to proceed through several pathways, leading to the formation of stable carbocations and neutral radical species.

Caption: Predicted major fragmentation pathways for 2-Cyanoethylhydrazine.

Analysis of Fragmentation:

-

Loss of the Hydrazinyl Radical: Cleavage of the C-N bond can result in the loss of a hydrazinyl radical (•NHNH₂), leading to the formation of a stable cyanomethyl ethyl cation at m/z 54.

-

Loss of the Cyanomethyl Radical: Alpha-cleavage adjacent to the hydrazine nitrogen can lead to the loss of a cyanomethyl radical (•CH₂CN), resulting in a fragment at m/z 45.

-

Loss of the Cyanoethyl Radical: Cleavage of the N-N bond is also possible, though likely less favored, which could lead to other smaller fragments. Cleavage of the C-C bond can result in the loss of a cyanoethyl radical (•CH₂CH₂CN), giving rise to a hydrazinyl cation at m/z 31.

Conclusion

The spectroscopic data presented in this guide, based on a combination of available information and predictive analysis, provides a robust framework for the identification and characterization of 2-Cyanoethylhydrazine. The predicted ¹H and ¹³C NMR spectra offer a clear picture of the proton and carbon environments. The characteristic IR absorptions for the nitrile and hydrazine functional groups serve as definitive markers for the compound's identity. Furthermore, the predicted mass spectral fragmentation pattern provides valuable information for confirming the molecular structure. This comprehensive spectroscopic profile is an essential tool for any scientist working with this important synthetic intermediate.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136177, (2-Cyanoethyl)hydrazine. [Link]

-

SpectraBase. 2-Cyanoethylhydrazine. [Link]

-

LookChem. 2-CYANOETHYLHYDRAZINE. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. 2-CYANOETHYLHYDRAZINE | 353-07-1 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. (2-Cyanoethyl)hydrazine | C3H7N3 | CID 136177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. instanano.com [instanano.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chemguide.co.uk [chemguide.co.uk]

Navigating the Synthesis Landscape: A Technical Guide to 2-Cyanoethylhydrazine Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecule, Mastering the Risk

2-Cyanoethylhydrazine, a versatile reagent in organic synthesis and pharmaceutical development, presents a unique combination of reactivity and hazard.[1] Its utility in creating novel molecular scaffolds is paralleled by its toxicity and corrosive nature. This guide moves beyond a simple recitation of safety data, offering a deeper, scientifically-grounded understanding of why specific handling protocols are critical. By internalizing the principles outlined herein, researchers can confidently and safely harness the synthetic potential of this compound, ensuring both personal safety and the integrity of their work.

Section 1: The Chemical Profile and Hazard Landscape of 2-Cyanoethylhydrazine

2-Cyanoethylhydrazine (CAS No. 353-07-1), also known as 3-Hydrazinylpropanenitrile, is a hygroscopic and air-sensitive liquid.[2][3] Its molecular structure, containing both a reactive hydrazine moiety and a nitrile group, is the very source of its synthetic utility and its inherent risks.

Core Hazards: A Mechanistic Perspective

The primary dangers associated with 2-Cyanoethylhydrazine are its acute toxicity if swallowed, and its capacity to cause severe skin burns and eye damage.[4][5] The hydrazine component is a potent corrosive agent, capable of rapidly destroying tissue upon contact. The oral toxicity underscores the importance of preventing ingestion through any route.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][5] |

| Skin Corrosion/Irritation | Category 1A, 1B, 1C | H314: Causes severe skin burns and eye damage[4][5] |

This table summarizes the primary GHS classifications for 2-Cyanoethylhydrazine, highlighting its significant oral toxicity and corrosive properties.

Physical and Chemical Properties: The "Why" Behind the Handling

Understanding the physical properties of 2-Cyanoethylhydrazine is fundamental to its safe handling. Its hygroscopic nature, for instance, necessitates storage under an inert atmosphere to prevent degradation and potential reaction with moisture.[2][3]

| Property | Value | Implication for Handling |

| Molecular Formula | C3H7N3[4] | |

| Molecular Weight | 85.11 g/mol [4] | |

| Appearance | Light yellow liquid[3][6] | Visual identification. |

| Boiling Point | 76 - 79 °C @ 0.5 mmHg[3][6] | Indicates volatility. |

| Solubility | Soluble in water[1][7] | Important for spill cleanup and decontamination. |

| Stability | Air and moisture sensitive; hygroscopic[2][3] | Requires storage under inert gas (e.g., nitrogen) and in a dry environment. |

This table outlines key physical and chemical properties of 2-Cyanoethylhydrazine and their direct relevance to safe laboratory practices.

Section 2: The Self-Validating Safety Protocol: From Storage to Disposal

A robust safety protocol is a self-validating system, where each step is designed to mitigate the risks identified in the previous section. This "causality-driven" approach ensures that procedures are not just followed, but understood.

Procurement and Storage: The First Line of Defense

Safe handling begins before the bottle is even opened. Upon receipt, inspect the container for any signs of damage or leakage.

Storage Protocol:

-

Log and Label: Immediately upon receipt, log the chemical in your inventory and ensure the manufacturer's label is intact and legible.

-

Inert Atmosphere: Store the container under a nitrogen atmosphere to mitigate air sensitivity.[2][3]

-

Refrigeration: Keep refrigerated in a designated corrosives area.[2][3][8]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[2]

-

Secure Location: Store in a locked cabinet or area accessible only to authorized personnel.[2][4]

Engineering Controls: Creating a Safe Workspace

The primary engineering control for handling 2-Cyanoethylhydrazine is a certified chemical fume hood.[2][3] This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and potential splashes.

Workflow for Safe Handling in a Fume Hood:

Safe handling workflow for 2-Cyanoethylhydrazine in a fume hood.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are paramount, a comprehensive PPE strategy is essential for personal protection.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[4][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4][8] Always inspect gloves for integrity before use and dispose of them properly after handling.[9]

-

Body Protection: A lab coat and, for larger quantities, an impervious apron or suit is necessary to prevent skin contact.[4][9]

-

Respiratory Protection: In situations where a fume hood is not available or as a supplementary measure during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is required.[2][8]

Waste Disposal: A Controlled Exit

All waste containing 2-Cyanoethylhydrazine must be treated as hazardous.[3]

Waste Disposal Protocol:

-

Segregation: Collect all 2-Cyanoethylhydrazine waste in a dedicated, clearly labeled, and sealed container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store the waste container in a designated satellite accumulation area.

-

Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not pour down the drain.[2][3]

Section 3: Emergency Protocols: A Plan for the Unexpected

Thorough preparation is the best defense against emergencies. All personnel handling 2-Cyanoethylhydrazine must be familiar with these procedures.

First Aid: Immediate and Informed Action

In the event of an exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][8] Seek immediate medical attention.[2][3][4]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4][8] Seek immediate medical attention.[2][3]

-

Inhalation: Move the individual to fresh air at once.[2][4][8] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation.[2][3][4] Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting.[2][3][4] Rinse the mouth with water.[2][4] Seek immediate medical attention.[2][3]

Accidental Release: A Coordinated Response

In the event of a spill, follow a clear and practiced protocol.

Spill Response Workflow:

Workflow for responding to a 2-Cyanoethylhydrazine spill.

Spill Cleanup Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.[2]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use an inert absorbent material such as vermiculite or sand to contain the spill.[8]

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][8]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[4]

-

Report: Report the incident to your supervisor and environmental health and safety office.

Firefighting Measures: Specialized Knowledge Required

In the event of a fire involving 2-Cyanoethylhydrazine, professional firefighters should be summoned immediately. Researchers should not attempt to fight fires involving this chemical unless they are trained and equipped to do so.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][3][4]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.[2][3]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear.[2][3][4]

Section 4: Toxicological and Ecological Considerations

While acute toxicity is the most immediate concern, a comprehensive understanding of 2-Cyanoethylhydrazine's broader toxicological profile is important for long-term safety.

-

Carcinogenicity: There is no conclusive data from major regulatory agencies (IARC, NTP, ACGIH, OSHA) classifying 2-Cyanoethylhydrazine as a carcinogen.[2][8]

-

Ecological Effects: This compound should not be released into the environment.[2][3] Prevent spills from entering drains or waterways.[2][4]

Conclusion: A Culture of Safety

The safe and effective use of 2-Cyanoethylhydrazine in a research setting is not merely about following a checklist. It is about cultivating a deep understanding of the chemical's properties and hazards, and integrating this knowledge into every aspect of the experimental workflow. By adopting the principles and protocols outlined in this guide, researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their scientific endeavors.

References

- 1. 2-CYANOETHYLHYDRAZINE | 353-07-1 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. (2-Cyanoethyl)hydrazine | C3H7N3 | CID 136177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.be [fishersci.be]

- 7. chembk.com [chembk.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. angenechemical.com [angenechemical.com]

Physical properties of 2-Cyanoethylhydrazine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2-Cyanoethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Cyanoethylhydrazine

2-Cyanoethylhydrazine, systematically named 3-hydrazinopropanenitrile (CAS No. 353-07-1), is a bifunctional organic molecule featuring both a nitrile (-C≡N) and a hydrazine (-NHNH₂) group.[1][2] Its chemical structure (Molecular Formula: C₃H₇N₃, Molecular Weight: 85.11 g/mol ) makes it a versatile intermediate in organic synthesis.[3][4] This compound serves as a valuable building block, particularly in the development of pharmaceutical compounds, such as aminohydrazines with potential anti-tuberculosis activity.[5] Given its reactivity and application in sensitive synthetic pathways, a precise understanding of its physical properties is paramount for safe handling, accurate experimental design, and effective purification.

This guide provides a detailed analysis of the boiling point and density of 2-Cyanoethylhydrazine, synthesizing data from various sources to offer a comprehensive and practical overview for the laboratory professional.

Core Physical Properties: A Quantitative Overview

2-Cyanoethylhydrazine is typically a clear, colorless to slightly yellow, hygroscopic liquid that is soluble in water.[2][3][6][7] The key physical constants, boiling point and density, are subject to variation in reported literature, which necessitates a critical evaluation. The following table summarizes the available data.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 76-79 °C | at 0.5 mmHg | [2][3][8][9] |

| 138.6 ± 23.2 °C | at 760 mmHg | [10] | |

| 305.6 °C | at 760 mmHg | [6] | |

| Density | 1.045 g/mL | at 25 °C | [3][8][9] |

| 1.05 g/cm³ | Not Specified | [10] | |

| 1.053 g/mL | Not Specified | [2][11] | |

| 1.014 g/cm³ | Not Specified | [6] |

In-Depth Analysis of Physical Data

Boiling Point: A Critical Assessment of Thermal Stability

A striking feature of the collated data is the significant discrepancy in the boiling point of 2-Cyanoethylhydrazine at atmospheric pressure (760 mmHg). Values of ~139 °C and ~306 °C are reported.[6][10] In stark contrast, the boiling point under reduced pressure is consistently cited as 76-79 °C at 0.5 mmHg.[2][3][8][9]

This wide variation strongly suggests that 2-Cyanoethylhydrazine exhibits thermal instability . The lower of the two atmospheric boiling points (~139 °C) may represent a decomposition temperature rather than a true boiling point, while the higher value (~306 °C) is likely a predictive calculation. For laboratory practice, attempting to distill this compound at atmospheric pressure is strongly discouraged. The high temperatures required would likely lead to decomposition, resulting in low yield, impurity generation, and potential safety hazards associated with the breakdown of a high-nitrogen compound.

Expert Recommendation: The consistent and experimentally verified boiling point under vacuum indicates that vacuum distillation is the sole authoritative and reliable method for the purification of 2-Cyanoethylhydrazine. This technique allows for distillation at a significantly lower temperature, preserving the integrity of the molecule.

Density: Understanding Minor Variations

The reported density values for 2-Cyanoethylhydrazine are relatively consistent, ranging from 1.014 to 1.053 g/mL.[2][3][6][8][9][10][11] The most frequently cited experimental value is 1.045 g/mL at 25 °C .[3][8][9] The minor differences observed across various sources can be attributed to small variations in the temperature at which the measurements were conducted or slight differences in sample purity (e.g., 95% vs. 98%).[11][12] For practical purposes in the lab, such as calculating molar equivalents from a volume, using a value of 1.045 g/mL is a reliable starting point.

Experimental Protocols and Best Practices

Trustworthiness in experimental science is built on protocols that are both effective and self-validating. The physical properties of 2-Cyanoethylhydrazine dictate a workflow that prioritizes safety and molecular stability.

Mandatory Safety Protocol

Based on its classification, 2-Cyanoethylhydrazine is acutely toxic if swallowed and causes severe skin burns and eye damage.[4][9]

-

Engineering Controls : Always handle 2-Cyanoethylhydrazine inside a certified chemical fume hood to avoid inhalation of any vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.[10] A face shield is recommended when handling larger quantities.[9]

-

Handling : As the compound is hygroscopic, minimize its exposure to the atmosphere.[3][6] Use an inert atmosphere (e.g., nitrogen or argon) for transfers if the application is sensitive to moisture. Store in a tightly sealed container in a cool, dry place (recommended storage temperatures range from 2-8°C).[3][9]

Recommended Workflow: Purification by Vacuum Distillation

The following diagram outlines the logical workflow for purifying 2-Cyanoethylhydrazine, underscoring the critical decision to use vacuum distillation.

Caption: Logical workflow for the purification of 2-Cyanoethylhydrazine.

Conclusion

A thorough understanding of the physical properties of 2-Cyanoethylhydrazine is essential for its safe and effective use in research and development. The key takeaways are a density of approximately 1.045 g/mL at 25 °C and a boiling point that is highly dependent on pressure. The significant discrepancy in atmospheric boiling point values strongly indicates thermal instability , making vacuum distillation (76-79 °C at 0.5 mmHg) the only recommended method for purification. Adherence to strict safety protocols is mandatory due to the compound's toxicity and corrosive nature. By integrating this technical knowledge, scientists can ensure the integrity of their experiments and the safety of their laboratory environment.

References

-

LookChem. 2-CYANOETHYLHYDRAZINE. [Link]

-

Chongqing Chemdad Co., Ltd. 2-CYANOETHYLHYDRAZINE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136177, (2-Cyanoethyl)hydrazine. [Link]

-

ChemBK. 3-HYDRAZINOPROPIONITRILE. [Link]

-

NIST. Propionitrile, 3-trimethylhydrazino-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 427104, 3-(2-Phenylhydrazino)propiononitrile. [Link]

-

NIST. Propanenitrile, 3-hydroxy-. [Link]

Sources

- 1. CAS 352-16-9: Propanenitrile, 3-hydrazino-2-methyl- [cymitquimica.com]

- 2. fishersci.fi [fishersci.fi]

- 3. 2-CYANOETHYLHYDRAZINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (2-Cyanoethyl)hydrazine | C3H7N3 | CID 136177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CYANOETHYLHYDRAZINE | 353-07-1 [chemicalbook.com]

- 6. 2-CYANOETHYLHYDRAZINE|lookchem [lookchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 2-CYANOETHYLHYDRAZINE CAS#: 353-07-1 [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. 2-Cyanoethylhydrazine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 12. 2-Cyanoethylhydrazine | CymitQuimica [cymitquimica.com]

Navigating the Solubility Landscape of 2-Cyanoethylhydrazine: A Technical Guide for Researchers

Foreword: Embracing the Unknowns in Pursuit of Scientific Advancement

In the realm of drug discovery and chemical synthesis, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. This guide focuses on 2-cyanoethylhydrazine (3-hydrazinopropionitrile), a versatile building block in medicinal chemistry and organic synthesis.[1][2] While its applications are noted, a significant gap exists in the scientific literature regarding its quantitative solubility in organic solvents.

This document, therefore, deviates from a simple recitation of known data. Instead, it serves as both a repository of available information and a practical guide for the research scientist. We will delve into the theoretical underpinnings that govern the solubility of 2-cyanoethylhydrazine, and in the absence of comprehensive published data, we will equip you with the experimental methodologies to determine these crucial parameters in your own laboratory setting. Our approach is grounded in the principles of scientific integrity, providing you with the tools to generate reliable and reproducible results.

Unveiling 2-Cyanoethylhydrazine: A Molecule of Interest

2-Cyanoethylhydrazine is a bifunctional molecule featuring a primary hydrazine group and a nitrile moiety. This unique combination makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, including pyrazole derivatives with potential therapeutic applications.[1]

Table 1: Physicochemical Properties of 2-Cyanoethylhydrazine

| Property | Value | Source(s) |

| CAS Number | 353-07-1 | [1][3] |

| Molecular Formula | C₃H₇N₃ | [1][4] |

| Molecular Weight | 85.11 g/mol | [1][5] |

| Appearance | Clear, slightly yellow liquid | [1][3][6] |

| Boiling Point | 76-79 °C @ 0.5 mmHg | [1][7] |

| Density | ~1.045 g/mL at 25 °C | [1][3] |

| Water Solubility | Soluble | [1][5][6] |

| Sensitivity | Hygroscopic, Air sensitive | [1][6][8] |

The established solubility in water provides a foundational piece of information.[1][5][6] The presence of the hydrazine and nitrile groups, both capable of hydrogen bonding, explains this affinity for a polar protic solvent like water. However, for the synthetic chemist, understanding its behavior in a broader range of organic solvents is essential for reaction design, purification, and formulation.

The Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as our initial guidepost. The polarity of 2-cyanoethylhydrazine, with its polar functional groups, suggests a greater affinity for polar organic solvents over nonpolar ones.

The Role of Intermolecular Forces

The solubility of 2-cyanoethylhydrazine in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Hydrogen Bonding: The -NH₂ group of the hydrazine moiety can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the nitrogen atoms of the hydrazine can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore likely to be effective at solvating 2-cyanoethylhydrazine.

-

Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment, which will favor interactions with polar aprotic solvents (e.g., acetone, acetonitrile).

-

Van der Waals Forces: These weaker forces will be present in all solvent-solute interactions but will be the dominant force in nonpolar solvents (e.g., toluene, hexanes).

Based on this, we can hypothesize a qualitative solubility trend:

Polar Protic Solvents (e.g., Methanol, Ethanol) > Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMF) > Nonpolar Solvents (e.g., Toluene, Hexanes)

A Practical Approach: Experimental Determination of Solubility

In the absence of published quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-cyanoethylhydrazine in various organic solvents.

Essential Safety Precautions

2-Cyanoethylhydrazine is a hazardous substance and must be handled with appropriate safety measures. It is classified as toxic if swallowed and causes severe skin burns and eye damage.[4][9]

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.[11][12] A face shield is recommended when handling larger quantities.

-

Waste Disposal: Dispose of all waste containing 2-cyanoethylhydrazine in a designated hazardous waste container according to institutional and local regulations.

Experimental Workflow for Solubility Determination

The following workflow is designed to be a self-validating system for generating accurate solubility data.

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

Objective: To determine the solubility of 2-cyanoethylhydrazine in a selected organic solvent at a specific temperature.

Materials:

-

2-Cyanoethylhydrazine (of known purity)

-

Anhydrous organic solvent of interest (HPLC grade or higher)

-

Vials with screw caps and PTFE septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, qNMR)

Procedure:

-

Preparation of Saturated Solution:

-

To a series of vials, add a measured amount of the chosen organic solvent (e.g., 5 mL).

-

Add an excess of 2-cyanoethylhydrazine to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can be performed to determine the minimum time required to reach equilibrium.

-

-

Sampling:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any solid particles.

-

-

Quantification:

-

Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID, or quantitative NMR with an internal standard) to determine the concentration of 2-cyanoethylhydrazine.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Self-Validation:

-

Reproducibility: Perform the experiment in triplicate to ensure the results are reproducible.

-

Purity of Solute: The purity of the 2-cyanoethylhydrazine should be confirmed by an appropriate method (e.g., NMR, GC) as impurities can affect solubility.

-

Solvent Purity: Use anhydrous, high-purity solvents, as water content can significantly influence the solubility of the hygroscopic 2-cyanoethylhydrazine.

Concluding Remarks and Future Directions

While the existing literature provides a foundation for understanding the properties of 2-cyanoethylhydrazine, this guide highlights a critical area for further research. The lack of quantitative solubility data in organic solvents presents an opportunity for scientists to contribute valuable information to the chemical community. By following the theoretical principles and the detailed experimental protocol outlined herein, researchers can confidently and safely determine the solubility of 2-cyanoethylhydrazine in solvents relevant to their work.

The generation of a comprehensive solubility profile for this important building block will undoubtedly facilitate its broader application in the synthesis of novel compounds, ultimately accelerating the pace of innovation in medicinal chemistry and materials science.

References

-

LookChem. 2-CYANOETHYLHYDRAZINE. [Link]

- Fisher Scientific. SAFETY DATA SHEET - 2-Cyanoethylhydrazine. (2009-09-22).

-

PubChem. (2-Cyanoethyl)hydrazine. [Link]

- MedchemExpress.com.

-

Reddit. Practical Hydrazine Hydrate Safety. (2018-10-15). [Link]

- Arxada. Performance Chemicals Hydrazine.

- DTIC. Safety and Handling of Hydrazine.

- Fisher Scientific.

- Cole-Parmer.

- Sigma-Aldrich. SAFETY DATA SHEET - 2-Cyanoethylhydrazine. (2024-03-07).

- Benchchem.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Cyanoethylhydrazine. (2009-09-22).

- Organic Syntheses. Organic Syntheses Procedure.

Sources

- 1. 2-CYANOETHYLHYDRAZINE | 353-07-1 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-CYANOETHYLHYDRAZINE CAS#: 353-07-1 [m.chemicalbook.com]

- 4. (2-Cyanoethyl)hydrazine | C3H7N3 | CID 136177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Cyanoethylhydrazine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. 2-CYANOETHYLHYDRAZINE|lookchem [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. reddit.com [reddit.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Early Research and Discovery of 2-Cyanoethylhydrazine

Foreword: The Dawn of a New Reagent Chemistry

In the landscape of mid-20th-century organic chemistry, the advent of industrially produced acrylonitrile heralded a new era of synthetic possibilities. Its activated carbon-carbon double bond, rendered electrophilic by the powerful electron-withdrawing nitrile group, presented a tantalizing target for a host of nucleophiles. The exploration of this reactivity gave rise to a named reaction that would become a cornerstone of industrial and laboratory synthesis: Cyanoethylation . This guide delves into the genesis of a simple, yet significant, molecule born from this reaction class: 2-Cyanoethylhydrazine (also known as β-cyanoethylhydrazine or 3-hydrazinopropanenitrile). We will explore the foundational patent that first disclosed its synthesis, the underlying chemical principles that govern its formation, and a representative experimental protocol that embodies the early spirit of this research.

The Genesis of Cyanoethylation: A Foundational Patent

The first documented synthesis of the class of compounds to which 2-cyanoethylhydrazine belongs can be traced back to a seminal 1935 U.S. Patent by Ulrich Hoffman and Bernhard Jacobi of I.G. Farbenindustrie.[1] Their work, titled "Aminonitrile and process of producing same," laid the broad groundwork for reacting acrylonitrile with a wide array of "ammonia bases" – compounds containing at least one reactive N-H bond.[1]

Core Claim of the Invention: The patent's core claim was the process of reacting acrylic nitrile with an ammonia base containing a reactive hydrogen on a nitrogen atom. The inventors explicitly listed "hydrazines" among the suitable reactants.[1] This patent represents the inventive step that first enabled the synthesis of 2-cyanoethylhydrazine, even though the document focuses on the general class of products rather than a detailed characterization of this specific molecule. The stated purpose was the creation of "valuable amino compounds" for use as solvents or as intermediates for textile assistants and other industrial products.[1]

The Underlying Science: A Michael-Type Addition

The cyanoethylation of hydrazine is a classic example of a Michael addition, a reaction central to carbon-carbon and carbon-heteroatom bond formation.[2] The reaction's viability hinges on the electronic nature of acrylonitrile and the nucleophilicity of hydrazine.

Mechanism and Rationale:

-

Electrophile Activation: The nitrile group (-C≡N) is strongly electron-withdrawing. Through conjugation, it polarizes the C=C double bond, creating a significant partial positive charge (δ+) on the β-carbon (the carbon furthest from the nitrile group). This makes the β-carbon the primary site for nucleophilic attack.

-

Nucleophilic Attack: Hydrazine (H₂N-NH₂), with its lone pairs of electrons on the nitrogen atoms, acts as a potent nucleophile. One of the nitrogen atoms attacks the electrophilic β-carbon of acrylonitrile.

-

Proton Transfer: The resulting zwitterionic intermediate is unstable. A proton is transferred, typically from the attacking nitrogen to the α-carbon, to yield the stable 2-cyanoethylhydrazine product.

The reaction is generally exothermic and often requires cooling to prevent runaway reactions or polymerization of the acrylonitrile monomer.[3] While sometimes proceeding without a catalyst, the reaction is typically promoted by a base, which can deprotonate the nucleophile, increasing its reactivity.[2][3]

Logical Workflow for the Cyanoethylation of Hydrazine

Caption: Workflow of Hydrazine Cyanoethylation.

Early Synthesis Protocol: A Representative Methodology

While the 1935 patent provides the blueprint, detailed experimental procedures from the era are often found in subsequent literature. The following protocol is a representative method adapted from the principles outlined in early research, particularly reflecting the techniques used to control the reaction and isolate the mono-adduct.

Objective: Synthesis of 2-Cyanoethylhydrazine

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Hydrazine Hydrate (64% N₂H₄) | 50.06 | 100 g | 2.0 (as N₂H₄) |

| Acrylonitrile | 53.06 | 63.6 g (80 mL) | 1.2 |

| Sodium Hydroxide | 40.00 | ~0.5 g | Catalyst |

| Diethyl Ether | 74.12 | As needed | Solvent |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying Agent |

Step-by-Step Experimental Protocol

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in a water/ice bath for temperature control.

-

Initial Charge: 100 g of 64% hydrazine hydrate is charged into the flask. A catalytic amount of sodium hydroxide (~0.5 g) is added and stirred until dissolved.

-

Rationale for Choice: Using a significant molar excess of hydrazine is the primary strategy to favor the formation of the mono-cyanoethylated product. By ensuring a high concentration of the initial nucleophile (hydrazine) relative to the electrophile (acrylonitrile), the probability of a second acrylonitrile molecule reacting with the already-formed product is statistically reduced.

-

Controlled Addition: The acrylonitrile (63.6 g) is added to the dropping funnel. It is then added dropwise to the stirred hydrazine solution over a period of approximately 1-2 hours.

-

Temperature Management: The internal temperature of the reaction mixture is carefully maintained between 30-40°C using the external water/ice bath.

-

Causality Behind Temperature Control: This is a critical step. The cyanoethylation reaction is highly exothermic. Uncontrolled temperature increases would significantly favor two undesirable side reactions:

-

Polymerization: Acrylonitrile can readily polymerize in the presence of base at elevated temperatures.

-

Di-substitution: Higher temperatures increase reaction rates indiscriminately, raising the likelihood of the mono-adduct reacting further to form 1,1-bis(2-cyanoethyl)hydrazine.

-

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2-3 hours at the same temperature to ensure maximum conversion.

-

Work-up and Isolation:

-

The reaction mixture is saturated with potassium carbonate to salt out the organic product.

-

The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (rotary evaporation).

-

-

Purification: The crude product is purified by vacuum distillation to yield 2-cyanoethylhydrazine as a colorless liquid.

Characterization and Early Applications

Early characterization would have relied on physical constants and elemental analysis rather than the spectroscopic methods common today.

| Property | Value |

| CAS Number | 353-07-1 |

| Molecular Formula | C₃H₇N₃ |

| Molecular Weight | 85.11 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 76-79 °C at 0.5 mmHg |

The primary utility of 2-cyanoethylhydrazine in its early history and continuing to the present day is as a versatile chemical intermediate. The presence of two distinct functional groups—the primary amine/hydrazine moiety and the nitrile—allows for a wide range of subsequent chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other heterocyclic compounds.

Relationship of Reactants to Products

Caption: Stoichiometric relationship in hydrazine cyanoethylation.

Conclusion: A Legacy of Versatility

The discovery of 2-cyanoethylhydrazine was not a singular event focused on one molecule, but rather a logical outcome of a broader, systematic exploration of a powerful new chemical reaction. The early work by pioneers like Hoffman and Jacobi, and comprehensive reviews by chemists such as H. A. Bruson, opened the door to a vast library of cyanoethylated compounds. 2-Cyanoethylhydrazine stands as a simple, elegant example of this legacy—a molecule conceived from fundamental principles of reactivity that continues to serve as a valuable tool for synthetic chemists in research and development. Its story is a testament to how the exploration of a single industrial reagent can have a lasting and widespread impact on the field of organic synthesis.

References

- Title: Aminonitrile and process of producing same.

-

Title: Cyanoethylation. Source: Wikipedia. URL: [Link]

-

Title: Cyanoethylation. Source: Organic Reactions. URL: [Link]

Sources

2-Cyanoethylhydrazine functional group compatibility

An In-Depth Technical Guide to the Functional Group Compatibility of 2-Cyanoethylhydrazine

Abstract